molecular formula C15H21NO4 B12096393 4-(2-tert-Butoxy-2-oxoethyl)phenylalanine CAS No. 222842-90-2

4-(2-tert-Butoxy-2-oxoethyl)phenylalanine

Katalognummer: B12096393
CAS-Nummer: 222842-90-2
Molekulargewicht: 279.33 g/mol
InChI-Schlüssel: NGMNYXQCCBKDET-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(2-tert-Butoxy-2-oxoethyl)phenylalanine is a synthetic amino acid derivative It is characterized by the presence of a tert-butoxy group and an oxoethyl group attached to the phenylalanine backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-tert-Butoxy-2-oxoethyl)phenylalanine typically involves the nucleophilic displacement of a halogenated precursor with a protected amino acid. One common method involves the reaction of tert-butyl bromoacetate with a Boc-protected phenylalanine under basic conditions using triethylamine. The reaction is performed in tetrahydrofuran at 60°C overnight, yielding the desired product in high yield .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

4-(2-tert-Butoxy-2-oxoethyl)phenylalanine can undergo various chemical reactions, including:

    Oxidation: The oxoethyl group can be oxidized to form carboxylic acids.

    Reduction: The oxoethyl group can be reduced to form alcohols.

    Substitution: The tert-butoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

4-(2-tert-Butoxy-2-oxoethyl)phenylalanine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It can be incorporated into peptides and proteins to study their structure and function.

    Industry: It can be used in the development of new materials with unique properties.

Wirkmechanismus

The mechanism of action of 4-(2-tert-Butoxy-2-oxoethyl)phenylalanine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the tert-butoxy and oxoethyl groups can influence the compound’s binding affinity and specificity for its molecular targets.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

4-(2-tert-Butoxy-2-oxoethyl)phenylalanine is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of the phenylalanine backbone differentiates it from other similar compounds, making it a valuable tool in various research applications.

Eigenschaften

CAS-Nummer

222842-90-2

Molekularformel

C15H21NO4

Molekulargewicht

279.33 g/mol

IUPAC-Name

2-amino-3-[4-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]phenyl]propanoic acid

InChI

InChI=1S/C15H21NO4/c1-15(2,3)20-13(17)9-11-6-4-10(5-7-11)8-12(16)14(18)19/h4-7,12H,8-9,16H2,1-3H3,(H,18,19)

InChI-Schlüssel

NGMNYXQCCBKDET-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)OC(=O)CC1=CC=C(C=C1)CC(C(=O)O)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.